molecular formula C21H30N4O5 B10823266 Emedastine-13C,d3 (fumarate)

Emedastine-13C,d3 (fumarate)

Cat. No.: B10823266
M. Wt: 422.5 g/mol
InChI Key: FGFODSDYSQTNOS-KEYIANAESA-N
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Description

Role of Labeled Compounds in Drug Discovery and Preclinical Development

Labeled compounds, both stable and radioactive, are indispensable throughout the drug discovery and preclinical development phases. researchgate.net They are vital for target validation, assay development, lead optimization, and understanding a drug candidate's ADME profile. researchgate.net

In early-stage discovery, radiolabeled compounds like those containing tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are used for their high sensitivity in receptor binding assays and autoradiography to select promising compounds. nih.govacs.org As a drug candidate progresses, labeled compounds are crucial for comprehensive ADME studies. musechem.comchemicalsknowledgehub.com These studies track the drug's entire lifecycle in the body, providing essential data on how it is processed and eliminated. musechem.com

For in vitro studies, labeled compounds are used to assess affinity with various transporters and to compare metabolism across different species. nih.gov In vivo studies with labeled compounds help to identify and elucidate metabolites, determine bioavailability, and investigate tissue distribution and routes of excretion. nih.gov This detailed understanding of a drug's disposition is a regulatory requirement and essential for moving a drug into clinical trials. nih.gov

The ability to demonstrate target engagement in living systems is another critical role of labeled compounds. researchgate.net These studies confirm that a drug binds to its intended target, which is fundamental to linking its pharmacological action to the observed biological effects. researchgate.net

Key Applications of Labeled Compounds in Drug Development

Application Area Description Isotope Examples Citation
Pharmacokinetics (ADME) Tracing the absorption, distribution, metabolism, and excretion of a drug. ¹⁴C, ³H, ¹³C, ²H musechem.commoravek.comnih.gov
Metabolite Identification Identifying the products of drug metabolism in the body. ¹⁴C, ¹³C simsonpharma.comchemicalsknowledgehub.com
Receptor Binding Assays Quantifying the affinity and selectivity of a drug for its target receptor. ³H nih.gov
Target Engagement Confirming direct binding of a drug to its intended target in cells and living systems. - researchgate.net
Bioavailability Studies Determining the fraction of an administered dose of unchanged drug that reaches the systemic circulation. ¹³C, ¹⁵N nih.govsymeres.com
Quantitative Analysis Serving as internal standards in mass spectrometry for precise quantification of the unlabeled drug. ¹³C, ²H symeres.comcaymanchem.com

Overview of Emedastine-13C,d3 (Fumarate) within Research Contexts

Emedastine-13C,d3 (fumarate) is the stable isotope-labeled version of Emedastine (B1214569), a potent and selective histamine (B1213489) H1 receptor antagonist. medchemexpress.com The unlabeled form, Emedastine, is a benzimidazole (B57391) derivative used for conditions like allergic conjunctivitis. medchemexpress.com Emedastine functions by inhibiting the effects of histamine, a key mediator in allergic responses. caymanchem.com

In the context of pharmaceutical research, Emedastine-13C,d3 (fumarate) serves a highly specific and crucial purpose. It is intended for use as an internal standard for the quantification of Emedastine in biological samples using analytical methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com

The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms creates a molecule with a higher mass than the unlabeled Emedastine. caymanchem.com This mass difference allows it to be distinguished from the parent drug in a mass spectrometer, while its chemical properties remain virtually identical. researchgate.net This characteristic is ideal for an internal standard, which is added in a known quantity to an unknown sample to enable precise measurement of the analyte's concentration. caymanchem.com The use of such stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalytical assays due to the high accuracy and reproducibility it provides. youtube.com Therefore, Emedastine-13C,d3 (fumarate) is a critical research tool for conducting pharmacokinetic studies and other quantitative assessments of Emedastine. sapphirebioscience.commedchemexpress.com

Properties of Emedastine-13C,d3 (fumarate)

Property Detail Citation
Chemical Name 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-13C-d3-1H-1,4-diazepin-1-yl)-1H-benzimidazole, 2E-butenedioate caymanchem.com
Molecular Formula C₁₆[¹³C]H₂₃D₃N₄O • C₄H₄O₄ caymanchem.com
Molecular Weight 422.5 caymanchem.com
Primary Research Use Internal standard for the quantification of Emedastine by GC- or LC-MS. caymanchem.comcaymanchem.com
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃) caymanchem.com
Solubility Soluble in organic solvents such as methanol (B129727), DMSO, and acetonitrile. caymanchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N4O5

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[4-(trideuterio(113C)methyl)-1,4-diazepan-1-yl]benzimidazole

InChI

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2+1D3;

InChI Key

FGFODSDYSQTNOS-KEYIANAESA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies

Chemical Synthesis Approaches for Emedastine-13C,d3 (Fumarate)

The synthesis of this labeled compound is based on the established routes for unlabeled Emedastine (B1214569), with modifications to incorporate the isotopes. ciac.jl.cn The general strategy involves preparing a labeled version of the N-methyl-homopiperazine ring and then coupling it with the benzimidazole (B57391) core.

The synthesis logically begins with the selection of two primary precursor molecules: one for the benzimidazole portion and one for the labeled diazepine (B8756704) ring.

Benzimidazole Precursor: A common and key intermediate is 2-chloro-1-(2-ethoxyethyl)benzimidazole. ciac.jl.cnsciengine.com This molecule contains the core benzimidazole structure and the N-linked ethoxyethyl side chain, activated with a chlorine atom at the 2-position for subsequent nucleophilic substitution.

Labeled Diazepine Precursor: The synthesis of the labeled portion would start with a non-methylated diazepine precursor, such as homopiperazine (B121016) (hexahydro-1H-1,4-diazepine). This cyclic diamine serves as the scaffold for the introduction of the isotopically labeled methyl group.

The introduction of the ¹³C and three deuterium (B1214612) atoms occurs during the synthesis of the labeled N-methyl-homopiperazine intermediate. A highly efficient method involves using a commercially available, pre-labeled methylating agent.

Methylation Strategy: The most direct approach is the N-methylation of homopiperazine using an isotopically labeled methyl halide, such as ¹³C,d₃-Iodomethane (¹³CD₃I). This reagent provides both the ¹³C and the three deuterium atoms in a single, efficient step. The reaction proceeds via nucleophilic attack of one of the secondary amines of the homopiperazine ring on the labeled iodomethane.

An alternative, though more complex, two-step method could involve:

Carbon-13 Introduction: Acylation of homopiperazine with a ¹³C-labeled source, like ¹³C-phosgene or ¹³C-formaldehyde, followed by reduction.

Deuterium Introduction: Reduction of the ¹³C-carbonyl group using a powerful deuterium-donating reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄).

However, the use of ¹³CD₃I is generally preferred for its straightforwardness and high isotopic enrichment. Late-stage hydrogen isotope exchange (HIE) is a modern technique for deuterium labeling, but it is less suitable here because the goal is to label a specific methyl group, not to exchange existing protons on the broader heterocyclic structure. x-chemrx.comacs.org

Table 1: Plausible Reaction Scheme for Labeled Intermediate

StepReactant 1Reactant 2Key Reagent/CatalystProductPurpose
1Homopiperazine¹³C,d₃-IodomethaneMild Base (e.g., K₂CO₃)1-(¹³C,d₃-methyl)homopiperazineIntroduction of the ¹³C and deuterium labels.
22-chloro-1-(2-ethoxyethyl)benzimidazole1-(¹³C,d₃-methyl)homopiperazinePhase Transfer CatalystEmedastine-¹³C,d₃ (Free Base)Coupling of the two main precursors to form the final molecule.

After the successful synthesis and purification of the Emedastine-¹³C,d₃ free base, it is converted to the fumarate (B1241708) salt to improve its stability, handling, and solubility characteristics. This is a standard final step in many pharmaceutical syntheses.

The process involves:

Dissolving the purified Emedastine-¹³C,d₃ free base in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

Adding a stoichiometric amount of fumaric acid, also dissolved in a suitable solvent.

Allowing the salt to precipitate from the solution, which may be encouraged by cooling or the addition of a less polar co-solvent.

The resulting solid, Emedastine-¹³C,d₃ (fumarate), is then isolated by filtration, washed, and dried.

Isotopic Purity and Enrichment Analysis

Verifying the isotopic incorporation and purity is a mandatory quality control step. This ensures the labeled standard is suitable for its intended use in quantitative mass spectrometry, where high isotopic enrichment is critical for accuracy. schd-shimadzu.com

Mass Spectrometry (MS) is the primary technique for assessing the level and distribution of deuterium incorporation.

Method: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is used to analyze the molecular ion region of the labeled compound. The analysis compares the mass of the unlabeled compound with the labeled one.

Expected Outcome: The mass spectrum of Emedastine-¹³C,d₃ should show a molecular ion peak that is 4 atomic mass units (amu) higher than that of unlabeled Emedastine (1 amu for ¹³C and 3 amu for 3 x ²H). The analysis will also quantify the distribution of isotopic species (d₀, d₁, d₂, d₃) to ensure the d₃ species is predominant, typically with a purity of ≥99% for combined deuterated forms. caymanchem.com

Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to confirm the incorporation of the Carbon-13 atom.

¹³C-NMR Spectroscopy: This is a definitive method to confirm the position and enrichment of the ¹³C label. In the ¹³C-NMR spectrum of Emedastine-¹³C,d₃, the signal corresponding to the N-methyl carbon will be dramatically enhanced in intensity compared to the signals from the other carbons at natural abundance. nih.gov Furthermore, due to coupling with the three deuterium atoms (a spin=1 nucleus), the signal may appear as a multiplet, confirming the label's location.

¹H-NMR Spectroscopy: In the proton NMR, the signal for the N-methyl protons would be absent, which indirectly confirms the substitution of protons with deuterium.

Mass Spectrometry: As with deuterium analysis, MS confirms the mass increase associated with the ¹³C atom. The high-resolution mass data provides an exact mass that can be used to confirm the elemental formula, including the isotopes. schd-shimadzu.com

Table 2: Summary of Analytical Verification Methods

TechniquePurposeExpected Observation
Mass Spectrometry (MS)Confirms overall mass shift and deuterium distribution.Molecular ion peak shifted by +4 amu. Shows high abundance (>98%) of the d₃ species.
¹³C-NMRConfirms position and enrichment of the ¹³C atom.A single, highly intense signal for the N-methyl carbon, distinct from natural abundance signals.
¹H-NMRConfirms deuteration of the methyl group.Absence of the characteristic N-methyl proton signal.

Advanced Analytical Methodologies Utilizing Emedastine 13c,d3 Fumarate

Mass Spectrometry Applications in Pharmaceutical Researchresearchgate.netzendy.ionih.gov

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and selectivity. researchgate.netzendy.ionih.gov It is widely used for the determination of drug concentrations in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies. europa.eu Various MS techniques have been developed and validated for the analysis of emedastine (B1214569) in human plasma and other biological samples. researchgate.netzendy.ionih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Developmentnih.govresearchgate.netdntb.gov.ua

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org Several LC-MS methods have been developed for the determination of emedastine in human plasma. nih.govoup.comresearchgate.net These methods are crucial for pharmacokinetic studies, enabling the measurement of drug concentrations over time after administration. oup.com

The successful separation of emedastine and its internal standard from endogenous plasma components is critical for accurate quantification. This is achieved through the careful optimization of chromatographic parameters. drawellanalytical.com For the analysis of emedastine, a C8 or a cyanopropyl (CN) column is often employed. oup.comresearchgate.net

The mobile phase composition is a key factor in achieving optimal separation. A typical mobile phase for emedastine analysis consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. oup.commdpi.com The pH of the aqueous phase is often adjusted to enhance the peak shape and retention of the analytes. For instance, a mobile phase comprising methanol and water with 20mM ammonium (B1175870) acetate (B1210297) at pH 4.0 has been successfully used. nih.govoup.comoup.com The addition of formic acid or the use of buffers at specific pH values, such as 2.5 and 4.8, has also been explored to optimize chromatographic conditions. mdpi.com The flow rate is another important parameter that is adjusted to ensure efficient separation within a reasonable analysis time. drawellanalytical.comresearchgate.net

ParameterConditionReference
ColumnPhenomenex Luna 5u CN 100A (150 × 2.0-mm i.d.) nih.govoup.comoup.com
Mobile PhaseMethanol–water (20mM CH3COONH4, pH 4.0) (80:20, v/v) nih.govoup.comoup.com
Flow Rate0.2 mL/min oup.com
Injection Volume10 µL nih.govoup.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like emedastine. wikipedia.org In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which then generates ions that can be analyzed by the mass spectrometer. wikipedia.org For the detection of emedastine, positive ionization mode is typically used, where the protonated molecule [M+H]+ is monitored. oup.com

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for reducing background noise and improving the sensitivity of the assay. wikipedia.orgjfda-online.comnih.gov In an MS/MS experiment, a specific precursor ion is selected and then fragmented to produce product ions. The transition from the precursor ion to a specific product ion is then monitored. For emedastine, the protonated molecule at m/z 303.2 is often selected as the precursor ion, and its fragmentation results in several product ions, including those at m/z 246.2, 232.1, and 218.1. mdpi.com The use of MS/MS significantly enhances the specificity of the detection method, allowing for accurate quantification even at very low concentrations. researchgate.net

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI) oup.com
Precursor Ion (m/z)303.2 ([M+H]+) mdpi.com
Product Ions (m/z)246.2, 232.1, 218.1 mdpi.com
Probe Voltage+4.5 kV oup.com
Nebulizer Gas Rate1.5 L/min oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Developmentresearchgate.netdntb.gov.ua

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.orgetamu.edu It is particularly suitable for the analysis of volatile and semi-volatile compounds. thermofisher.com While less common than LC-MS for the analysis of emedastine, a capillary gas chromatography method with a nitrogen-sensitive detector has been reported for its determination in dog plasma. oup.com However, the lower limit of detection of this method was not sufficient for monitoring therapeutic levels in humans. oup.com

GC-MS is considered a "gold standard" in forensic substance identification due to its high specificity. wikipedia.org The development of a GC-MS method involves optimizing parameters such as the type of column, carrier gas flow rate, and temperature programming to achieve the desired separation. etamu.edu The mass spectrometer then provides detailed information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for their definitive identification. etamu.edu Although not the primary method for emedastine analysis, GC-MS remains a valuable tool for the identification of a wide range of compounds, including designer drugs. nih.gov

High-Resolution Accurate Mass Spectrometry (HRMS) for Isotope-Labeled Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. longdom.org This capability is particularly valuable for the analysis of isotope-labeled compounds like Emedastine-13C,d3 (fumarate). HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR) analyzers, can achieve mass resolutions high enough to distinguish between ions with very similar mass-to-charge ratios. nih.govlongdom.org

The high mass accuracy of HRMS allows for the confident identification of unknown compounds and the precise determination of isotopic purity. researchgate.net By resolving the isotopic patterns of molecules, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov This is crucial in metabolic studies and for verifying the successful incorporation of stable isotopes into a molecule. escholarship.org The ability to obtain accurate mass measurements for both the parent compound and its isotopologues provides a high degree of confidence in the analytical results. researchgate.netmdpi.com

Emedastine-13C,d3 (Fumarate) as a Stable Isotope Internal Standardmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netdntb.gov.ualongdom.orgresearchgate.netresearchgate.net

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. nih.govresearchgate.net Emedastine-13C,d3 (fumarate) serves as an ideal internal standard for the quantification of emedastine in biological matrices. medchemexpress.commedchemexpress.com An internal standard is a compound that is added to a sample in a known concentration to correct for variations in sample preparation and instrument response. europa.eu

Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as 13C, 15N, or deuterium (B1214612) (2H). sigmaaldrich.com Because they have the same physicochemical properties as the analyte, they co-elute during chromatography and experience similar ionization and fragmentation in the mass spectrometer. researchgate.net This allows for accurate correction of any analyte loss during sample extraction and any variations in ionization efficiency, a phenomenon known as the matrix effect. nih.gov

The use of Emedastine-13C,d3 (fumarate) as an internal standard significantly improves the accuracy and precision of the analytical method. nih.gov By monitoring the ratio of the response of the analyte to the response of the internal standard, any variations that occur during the analytical process can be effectively compensated for. This is particularly important when analyzing complex biological matrices like plasma, where inter-individual differences can lead to variability in extraction recovery. nih.gov The use of a stable isotope-labeled internal standard is a key requirement for the validation of bioanalytical methods according to regulatory guidelines. europa.eu

Quantitative Bioanalysis of Emedastine in Biological Matrices (Non-Human)

The use of Emedastine-13C,d3 (fumarate) as an internal standard is crucial for the accurate quantification of emedastine in non-human biological matrices like plasma. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for this purpose due to its high sensitivity and selectivity. nih.govoup.com The methodology typically involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.gov

A stable isotope-labeled internal standard like Emedastine-13C,d3 is the gold standard in LC-MS bioanalysis. nih.govwuxiapptec.com It is particularly valuable because its chemical and physical properties are nearly identical to the analyte, emedastine. wuxiapptec.combioanalysis-zone.com This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatography, effectively compensating for any variability in these steps. nih.govscispace.com

A typical LC-MS/MS method for emedastine quantification would involve the following steps:

Sample Preparation: Precipitation of proteins in plasma samples using an organic solvent like methanol. nih.gov

Internal Standard Spiking: A known concentration of Emedastine-13C,d3 (fumarate) is added to the samples.

Chromatographic Separation: The prepared sample is injected into an LC system, often with a reversed-phase C18 column, to separate emedastine and its labeled internal standard from other matrix components. nih.gov

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, monitoring specific precursor-to-product ion transitions for both emedastine and Emedastine-13C,d3. oup.com

The use of a stable isotope-labeled internal standard is especially important for achieving the low limits of quantification often required for pharmacokinetic studies, sometimes reaching levels as low as 0.01 ng/mL. oup.com

Method Validation Principles for Labeled Internal Standards

The validation of bioanalytical methods using stable isotope-labeled internal standards (SIL-IS) follows stringent guidelines to ensure data reliability. europa.eu A key principle is that the SIL-IS should ideally have identical chemical and physical properties to the analyte to accurately correct for variability. nih.govscispace.com

Key validation parameters include:

Purity of the Labeled Standard: It is essential that the SIL-IS has high isotopic purity and that no isotopic exchange reactions occur. europa.eueuropa.eu The presence of any unlabeled analyte in the internal standard solution must be checked and its potential influence evaluated during method validation. europa.eueuropa.eu

Co-elution: Ideally, the SIL-IS should co-elute with the unlabeled analyte. bioanalysis-zone.com However, deuterium-labeled compounds can sometimes exhibit different retention times than the analyte. nih.govscispace.com

Absence of Interference: The analytical method must be able to differentiate the analyte and the internal standard from any endogenous components in the biological matrix. europa.eu

Stability: While extensive stability testing of the SIL-IS may not be required if it is demonstrated that no isotope exchange occurs under the same conditions as the analyte, its stability should still be considered. europa.eu

The following table summarizes the key considerations for using a stable isotope-labeled internal standard in method validation:

Validation ParameterKey Consideration
Purity High isotopic purity is required; check for the presence of unlabeled analyte. europa.eueuropa.eu
Co-elution The labeled and unlabeled compounds should ideally co-elute. bioanalysis-zone.com
Selectivity The method must distinguish the analyte and internal standard from matrix components. europa.eu
Stability No isotope exchange reactions should occur under analytical conditions. europa.eu
Addressing Matrix Effects and Recovery Correction in Quantification

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a significant challenge in LC-MS bioanalysis. envirotech-online.combataviabiosciences.com These effects can lead to inaccurate and imprecise results. envirotech-online.com The use of a stable isotope-labeled internal standard like Emedastine-13C,d3 is a primary strategy to mitigate matrix effects. envirotech-online.com

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate quantification. wuxiapptec.com

Recovery correction is another critical aspect where a SIL-IS is invaluable. Analyte loss can occur at various stages of sample preparation, such as extraction and reconstitution. wuxiapptec.com Since the SIL-IS is added at the beginning of the sample preparation process, it experiences similar losses to the analyte. Therefore, the analyte-to-IS ratio also corrects for inconsistencies in recovery. scispace.com

Methods to evaluate matrix effects during method development include post-column infusion experiments, where a constant flow of the analyte is introduced into the mass spectrometer after the chromatographic column, while a blank matrix extract is injected. envirotech-online.com Any dip or rise in the baseline signal at the analyte's retention time indicates the presence of matrix effects. envirotech-online.com

The following table illustrates how a stable isotope-labeled internal standard helps in correcting for matrix effects and recovery:

IssueHow SIL-IS Helps
Matrix Effect (Ion Suppression/Enhancement) Experiences the same effect as the analyte, allowing for normalization through the analyte/IS ratio. wuxiapptec.com
Variable Extraction Recovery Experiences similar losses during sample preparation, with the analyte/IS ratio correcting for this variability. scispace.com

Application in Pharmacokinetic Research Methodologies (Non-Human Models)

Emedastine-13C,d3 (fumarate) is instrumental in non-human pharmacokinetic studies of emedastine. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to clinical trials. mdpi.com LC-MS/MS methods utilizing Emedastine-13C,d3 as an internal standard provide the necessary sensitivity and robustness for quantifying emedastine concentrations in biological fluids from animal models such as rats and dogs. nih.gov

In a typical non-human pharmacokinetic study, the drug is administered to animals, and blood samples are collected at various time points. mdpi.com The plasma is then analyzed using a validated LC-MS/MS method with Emedastine-13C,d3 to determine the concentration of emedastine over time. nih.gov This data is used to calculate key pharmacokinetic parameters.

Key pharmacokinetic parameters determined in these studies include:

Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Elimination Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half. fda.gov

For example, after oral administration of emedastine, its elimination half-life in plasma has been reported to be 3-4 hours. fda.gov Following oral administration, about 44% of the dose is recovered in the urine over 24 hours, with only 3.6% being the unchanged parent drug. fda.goveuropa.eu

Application in Metabolic Research Methodologies (In Vitro and Non-Human Models)

Understanding the metabolic fate of a drug is a critical component of drug development. Emedastine-13C,d3 (fumarate) can be used in metabolic research to help identify and quantify metabolites of emedastine in both in vitro and non-human in vivo models.

In vitro metabolism studies often utilize liver preparations, such as microsomes or S9 fractions, from different species to investigate the metabolic pathways. nih.gov For emedastine, studies with rat and guinea pig liver preparations have shown interspecies differences in metabolism. nih.gov In rats, the primary metabolic pathways are 5-hydroxylation and N-oxidation, while in guinea pigs, N-oxidation is the predominant pathway. nih.gov

The major metabolites of emedastine identified are 5-hydroxyemedastine and 6-hydroxyemedastine, which are excreted in urine as both free and conjugated forms. fda.govdrugbank.com Other minor metabolites include the 5'-oxoanalogs of the hydroxylated metabolites and the N-oxide. fda.govdrugbank.com

The use of a stable isotope-labeled compound like Emedastine-13C,d3 can aid in these studies. When the labeled compound is incubated with liver preparations, the resulting metabolites will also be labeled. This facilitates their detection and differentiation from endogenous compounds in the complex matrix using mass spectrometry. The mass shift between the unlabeled and labeled metabolites provides a clear signature for their identification.

The following table summarizes the primary metabolites of emedastine:

MetaboliteDescription
5-hydroxyemedastine A primary metabolite formed by hydroxylation. fda.govdrugbank.com
6-hydroxyemedastine Another primary hydroxylated metabolite. fda.govdrugbank.com
5'-oxoanalogs Minor metabolites formed from the hydroxylated forms. fda.govdrugbank.com
N-oxide A minor metabolite formed by N-oxidation. fda.govdrugbank.com

Impurity Profiling and Quality Control of Emedastine and Analogs

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. biomedres.uslongdom.org It involves the identification, quantification, and control of impurities that may be present in the drug substance or arise during manufacturing and storage. longdom.orgchromatographyonline.com For emedastine, this includes process-related impurities, degradation products, and any related compounds.

Regulatory bodies have strict guidelines for the acceptable levels of impurities in pharmaceutical products. longdom.org Therefore, robust analytical methods are required for their detection and quantification. biomedres.us Reference standards of known impurities are essential for method validation and routine quality control. venkatasailifesciences.comvenkatasailifesciences.com

Chromatographic Techniques for Impurity Separation (HPLC, UPLC, SFC, GC)

Various chromatographic techniques are employed for the separation and analysis of emedastine and its impurities. ijrpc.com The choice of technique depends on the properties of the analytes, such as their polarity, volatility, and thermal stability. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is the most widely used technique for impurity profiling of pharmaceuticals. chromatographyonline.comnih.gov Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. amazonaws.comsdiarticle1.in For emedastine, HPLC methods have been developed for its determination in the presence of its degradation products. sdiarticle1.innih.gov A study on the photodegradation of emedastine utilized HPLC to quantify the remaining drug after exposure to UV/Vis light. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that uses smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.netresearchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for identifying unknown impurities by providing both chromatographic separation and structural information from the mass spectra. nih.gov UPLC-MS/MS has been used to identify the photodegradation products of emedastine. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a hybrid technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. ijrpc.com It can be advantageous for separating compounds that are not suitable for GC or HPLC. ijrpc.com SFC can offer better resolving power and faster analysis times than HPLC for certain applications. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov While less common for non-volatile drugs like emedastine, it can be used for the analysis of volatile impurities or after derivatization of the analyte to make it more volatile. ijrpc.com A capillary GC method with a nitrogen-sensitive detector has been reported for the determination of emedastine in dog plasma. oup.com

The following table provides a comparison of these chromatographic techniques for impurity profiling:

TechniquePrincipleAdvantagesCommon Application for Emedastine
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.govVersatile, widely applicable, robust. nih.govStability-indicating assays, quantification of impurities. amazonaws.comsdiarticle1.innih.gov
UPLC Uses smaller particle columns for higher efficiency and speed. researchgate.netFaster analysis, higher resolution, and sensitivity. researchgate.netIdentification of degradation products (with MS). nih.gov
SFC Uses a supercritical fluid as the mobile phase. ijrpc.comFast, good for chiral separations, orthogonal to HPLC. nih.govPotential for separating specific impurities.
GC Separation of volatile compounds in a gaseous mobile phase. nih.govHigh resolution for volatile analytes. nih.govAnalysis of volatile impurities or after derivatization. oup.com

Role of Emedastine-13C,d3 (Fumarate) as a Reference Standard in Impurity Analysis

In quantitative analytical chemistry, particularly in LC-MS based assays, an internal standard is crucial for achieving high accuracy and precision. musechem.comsci-hub.se A stable isotope-labeled (SIL) internal standard, such as Emedastine-13C,d3 (fumarate), represents the gold standard for the quantification of emedastine and its impurities. acanthusresearch.com

A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or deuterium (d or ²H) for hydrogen). lgcstandards.com Emedastine-13C,d3 has one carbon atom and three deuterium atoms strategically placed on the molecule. This labeling results in a molecule that is chemically identical to emedastine but has a higher mass.

The key advantages of using Emedastine-13C,d3 as an internal standard are:

Co-elution with the Analyte: Since its physicochemical properties are nearly identical to the unlabeled emedastine, it co-elutes during liquid chromatography. This is a significant advantage over using a different molecule as an internal standard. nih.gov

Correction for Matrix Effects: Ion suppression or enhancement is a common problem in LC-MS analysis, where components of the sample matrix interfere with the ionization of the analyte. sci-hub.se Because the SIL internal standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively nullified, leading to more accurate quantification. lgcstandards.comnih.gov

Compensation for Sample Variability: The SIL standard is added at a known concentration at the very beginning of the sample preparation process. lgcstandards.com It can therefore account for any analyte loss during extraction, handling, or injection, improving the precision and reproducibility of the method. musechem.com

The use of a combined ¹³C and deuterium label provides a sufficient mass shift (e.g., +4 Da) to prevent isotopic overlap in the mass spectrometer, while being less likely to cause chromatographic separation than standards with a high number of deuterium labels alone. acanthusresearch.comnih.gov

The table below illustrates the impact of using a SIL internal standard on the precision and accuracy of impurity quantification.

Table 3: Comparison of Quantitative Methods for a 0.1% Impurity Spike

Method Mean Measured Concentration (%) Standard Deviation Accuracy (%) Precision (%RSD)
External Standard 0.125 0.021 125.0 16.8
Structural Analog IS 0.110 0.009 110.0 8.2

Preclinical Research Applications of Emedastine 13c,d3 Fumarate

In Vitro Pharmacological Characterization Methodologies of Emedastine (B1214569) (Parent Compound)

In vitro studies are fundamental to elucidating the mechanism of action of a drug candidate. For emedastine, these studies have focused on its interaction with various receptors and its influence on cellular signaling pathways that are central to the allergic response.

Receptor binding assays are used to determine the affinity and selectivity of a compound for its biological targets. Emedastine has been extensively profiled for its activity at histamine (B1213489) receptors and other biogenic amine receptors.

Research demonstrates that emedastine is a potent and highly selective histamine H1 receptor antagonist. nih.goveuropa.eu Radioligand binding assays, competing against compounds like [3H]pyrilamine, have shown that emedastine exhibits a high affinity for H1-receptors, with a dissociation constant (Ki) of approximately 1.3 nM. nih.govfda.govwikipedia.orgselleckchem.com In contrast, its affinity for histamine H2 and H3 receptors is significantly lower, with Ki values of 49,067 nM and 12,430 nM, respectively. nih.govfda.govwikipedia.org This translates to a remarkable selectivity for the H1 receptor. nih.govfda.gov The selectivity ratio of H2:H1 is approximately 37,744, and the H3:H1 ratio is about 9,562, highlighting its specificity. nih.gov

Furthermore, studies indicate that emedastine has negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors, underscoring its focused mechanism of action as an H1 antagonist. europa.eudrugbank.comnih.govtargetmol.com

Table 1: Emedastine Binding Affinity (Ki) at Histamine Receptors This table summarizes the dissociation constants (Ki) of Emedastine for the three main histamine receptor subtypes, demonstrating its high affinity and selectivity for the H1 receptor.

Receptor Subtype Binding Affinity (Ki, nM) Reference
Histamine H1 1.3 nih.govfda.govwikipedia.org
Histamine H2 49,067 nih.govfda.govwikipedia.org

The H1-selectivity of emedastine has been shown to be considerably superior to that of other antihistamines used for ocular conditions. nih.gov

Table 2: H1 Receptor Selectivity Ratios of Emedastine vs. Other Antihistamines This table compares the selectivity of Emedastine for the H1 receptor over H2 and H3 receptors against that of other common antihistamines.

Compound H2:H1 Affinity Ratio H3:H1 Affinity Ratio Reference
Emedastine 37,744 9,562 nih.gov
Pyrilamine 11,887 12,709 nih.gov
Ketotifen 858 1,752 nih.gov
Levocabastine 420 82 nih.gov
Pheniramine 430 312 nih.gov
Chlorpheniramine 5,700 2,216 nih.gov

Beyond receptor binding, it is crucial to understand how a compound modulates the downstream cellular signaling pathways. Emedastine's effects have been characterized in studies investigating key events that follow H1 receptor activation.

The histamine H1 receptor is a G-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC). nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the generation of second messengers, a process known as phosphoinositide (PI) turnover. nih.govnih.gov Emedastine has been shown to potently antagonize histamine-induced PI turnover. nih.govsemanticscholar.org The potency of emedastine in blocking this pathway aligns closely with its H1 receptor binding affinity, with an IC50 value of 1.44 nM in human trabecular meshwork cells. nih.gov

Table 3: Emedastine Potency (IC50) in Antagonizing Histamine-Induced Phosphoinositide Turnover This table shows the concentration of Emedastine required to inhibit 50% of the histamine-induced phosphoinositide turnover in various human ocular cell lines.

Cell Type IC50 (nM) Reference
Human Trabecular Meshwork Cells 1.44 nih.gov
Human Conjunctival Epithelial Cells 1.8 semanticscholar.org

The second messengers generated during PI turnover ultimately lead to the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, and can also promote the influx of extracellular calcium. nih.govnih.gov This increase in cytosolic free calcium is a critical signal for subsequent cellular responses, including mast cell degranulation. nih.gov Emedastine's mechanism involves the inhibition of this calcium signaling. targetmol.commdpi.com It has been shown to inhibit Ca2+ release from intracellular stores and block Ca2+ influx into mast cells. nih.gov By acting as an H1 receptor antagonist, emedastine effectively blocks the histamine-induced cascade, preventing the mobilization of intracellular calcium and the subsequent allergic response. nih.govnih.gov

The allergic inflammatory response involves the release of various pro-inflammatory cytokines and chemokines. Histamine itself can regulate the production of cytokines in immune cells. nih.gov Emedastine has been shown to be capable of potently inhibiting histamine-induced cytokine release. selleckchem.com While specific studies detailing emedastine's effects on Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-macrophage colony-stimulating factor (GM-CSF) are not extensively detailed in the available literature, the inhibition of the H1 receptor pathway is a key mechanism for controlling the release of such mediators in allergic inflammation. nih.gov For context, other anti-inflammatory agents have demonstrated the ability to inhibit the secretion of IL-6, IL-8, and GM-CSF in epithelial cells, highlighting the therapeutic relevance of targeting these pathways. nih.gov

Cellular Pathway Modulation Studies

In Vitro and Ex Vivo Metabolism Studies of Emedastine (Parent Compound, using labeled compound as tracer)

Understanding the metabolic fate of a drug is a critical component of preclinical research. In vitro and ex vivo studies are used to identify major metabolites and the pathways by which the drug is transformed. The use of isotopically labeled compounds like Emedastine-13C,d3 is indispensable for these analyses, allowing for the precise tracking and quantification of the parent drug and its metabolites.

In vitro studies have shown that emedastine is principally metabolized by the liver. europa.euwikipedia.org The primary metabolites identified are 5-hydroxyemedastine and 6-hydroxyemedastine. europa.euwikipedia.orgdrugbank.comprobes-drugs.org These hydroxylated metabolites are subsequently excreted, often after conjugation. wikipedia.orgdrugbank.comnih.govprobes-drugs.org In addition to these major products, minor metabolites have also been characterized, including the 5'-oxoanalogs of both primary metabolites and an N-oxide form. europa.euwikipedia.orgdrugbank.comprobes-drugs.org Such studies are often conducted using liver microsomes or hepatocytes from relevant species to predict human metabolism. fda.gov

Ex vivo studies, which may involve analyzing tissues or fluids from a previously treated animal, can provide further insight into drug distribution and metabolism. mdpi.com For instance, the biliary excretion of emedastine has been investigated in rats, providing data on one of its clearance pathways. nih.gov The use of radiolabeled emedastine in such experiments is crucial for creating a complete profile of the drug's absorption, distribution, metabolism, and excretion. nih.gov

Table 4: Identified Metabolites of Emedastine This table lists the primary and minor metabolites of Emedastine identified through in vitro and ex vivo studies.

Metabolite Type Compound Name Reference
Primary 5-hydroxyemedastine europa.euwikipedia.orgdrugbank.comprobes-drugs.org
6-hydroxyemedastine europa.euwikipedia.orgdrugbank.comprobes-drugs.org
Minor 5'-oxo-5-hydroxyemedastine europa.euwikipedia.orgdrugbank.comprobes-drugs.org
5'-oxo-6-hydroxyemedastine europa.euwikipedia.orgdrugbank.comprobes-drugs.org

Identification of Metabolic Pathways and Metabolites (Hydroxylation, N-Oxidation, N-Demethylation)

The use of stable isotope-labeled compounds like Emedastine-13C,d3 is crucial for accurately tracing and identifying metabolic pathways. By administering the labeled compound to preclinical models or incubating it with liver preparations, researchers can use mass spectrometry to unequivocally identify drug-related material and distinguish metabolites from background noise. The primary metabolic pathways for Emedastine, identified through such techniques, include hydroxylation, N-oxidation, and likely N-demethylation. probes-drugs.orgdrugbank.com

Hydroxylation: This is a major metabolic route for Emedastine. The parent molecule is oxidized to form two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine. probes-drugs.orgdrugbank.com These hydroxylated forms are subsequently excreted, often after conjugation to enhance their water solubility.

N-Oxidation: A minor metabolic pathway involves the oxidation of one of the nitrogen atoms in the diazepane ring, resulting in the formation of an N-oxide metabolite. probes-drugs.orgdrugbank.com This process is a common route for tertiary amines.

N-Demethylation: Emedastine contains a methyl group on its diazepane ring, which is a potential site for N-demethylation, a common reaction for many antihistamines catalyzed by cytochrome P450 enzymes. hmdb.canih.gov This pathway would yield a nor-emedastine metabolite. The deuterium (B1214612) atoms in Emedastine-13C,d3 are strategically placed on this methyl group, making this labeled compound particularly useful for studying the kinetics of this specific metabolic step.

The table below summarizes the key metabolic transformations of Emedastine.

Table 1: Principal Metabolic Pathways of Emedastine

Metabolic Pathway Resulting Metabolite(s) Status
Hydroxylation 5-hydroxyemedastine, 6-hydroxyemedastine Primary
N-Oxidation Emedastine-N-oxide Minor
N-Demethylation Nor-emedastine Probable

Enzyme Activity Assessment (e.g., Hydroxylase, N-Oxidase, N-Demethylase, N-Oxide Reductase)

Emedastine-13C,d3 (fumarate) serves as a critical substrate for assessing the activity of specific drug-metabolizing enzymes. By incubating the labeled compound with specific enzyme preparations (e.g., recombinant cytochrome P450 isoforms), the rate of metabolite formation can be precisely quantified.

Hydroxylase and N-Demethylase Activity: The hydroxylation and N-demethylation of Emedastine are primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. openanesthesia.org While the specific isoforms responsible for Emedastine metabolism have not been definitively reported, studies on similar antihistamines suggest the involvement of enzymes such as CYP3A4 and CYP2D6. nih.govcreative-bioarray.com For example, CYP3A4 is known to metabolize approximately 50% of clinically used drugs. creative-bioarray.comresearchgate.net Assays using Emedastine-13C,d3 with a panel of human CYP isoforms can determine the contribution of each enzyme to the drug's clearance.

N-Oxidase Activity: The formation of N-oxide metabolites is typically catalyzed by flavin-containing monooxygenases (FMOs) as well as some CYP enzymes. In vitro assays using liver microsomes containing these enzymes can elucidate their role in Emedastine's metabolism.

N-Oxide Reductase Activity: While less common, N-oxide metabolites can sometimes be reduced back to the parent amine by reductase enzymes. The potential for this reductive metabolism of the Emedastine N-oxide metabolite could be investigated using cytosolic or microsomal fractions under specific incubation conditions.

Interspecies Differences in Metabolic Profiles (e.g., Rat, Guinea Pig Liver Preparations)

Preclinical drug development requires an understanding of how drug metabolism may vary between animal species and humans. Significant interspecies differences in the expression and activity of CYP enzymes can lead to different metabolic profiles and rates of clearance, impacting the translation of efficacy and toxicity data. nih.gov

Studies using liver preparations (microsomes or S9 fractions) from different species, such as rats and guinea pigs, are essential. nih.govnih.govresearchgate.net By incubating Emedastine-13C,d3 with these preparations, researchers can compare the types and quantities of metabolites formed. For instance, one species might exhibit a higher rate of hydroxylation, while another may favor N-demethylation. Such differences are critical for selecting the most appropriate animal model for further preclinical development—one whose metabolic profile most closely resembles that of humans.

The table below illustrates hypothetical data from such a comparative study, highlighting potential species differences in Emedastine metabolism.

Table 2: Illustrative Interspecies Comparison of Emedastine Metabolism

Species Primary Metabolic Pathway Relative Rate of Clearance Key Metabolites Formed
Rat Hydroxylation Moderate 5-hydroxyemedastine, 6-hydroxyemedastine
Guinea Pig N-Demethylation High Nor-emedastine, Hydroxylated metabolites

Preclinical Pharmacokinetic and Biodistribution Studies (Non-Human Animal Models)

Application of Stable Isotope Tracers for Quantitative Analysis

One of the foremost applications of Emedastine-13C,d3 is in quantitative bioanalysis. In pharmacokinetic studies, animal models are administered the unlabeled therapeutic drug, and Emedastine-13C,d3 is added to biological samples (e.g., plasma, tissue homogenates) during processing. It serves as an ideal internal standard for quantification by liquid chromatography-mass spectrometry (LC-MS). Because the labeled compound has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished, enabling highly accurate and precise measurement of the parent drug's concentration by correcting for any sample loss during extraction and analysis.

Impact of Deuterium Substitution on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium can intentionally alter a drug's pharmacokinetic profile through the "kinetic isotope effect" (KIE). nih.govresearchgate.nettaylorandfrancis.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down this process. nih.govnih.gov

The table below models the potential pharmacokinetic impact of such deuterium substitution.

Table 3: Potential Impact of Deuterium Substitution on Emedastine Pharmacokinetics

Parameter Emedastine (Hypothetical) Deuterated Emedastine (Hypothetical) Potential Effect of KIE
Half-life (t½) 3.5 hours 5.0 hours Increased
Clearance (CL) 20 L/hr 14 L/hr Decreased
Area Under Curve (AUC) 100 ng·h/mL 143 ng·h/mL Increased

Molecular Imaging Techniques in Preclinical Biodistribution Assessment

Molecular imaging techniques, particularly Positron Emission Tomography (PET), allow for the non-invasive, real-time visualization and quantification of a drug's distribution throughout the body of a living animal. nih.govnih.govnih.gov To conduct such a study with Emedastine, the molecule would need to be radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov

PET imaging studies with other radiolabeled H1-antihistamines have been successfully used to assess their biodistribution, particularly their ability to cross the blood-brain barrier. nih.govnih.gov A similar approach with radiolabeled Emedastine would allow researchers to:

Visualize Tissue Distribution: Quantify the uptake of Emedastine in target tissues (like the eyes or skin) versus non-target organs (like the brain or heart). researchgate.net

Determine Target Occupancy: Assess the extent to which Emedastine binds to histamine H1 receptors in specific tissues at therapeutic doses. frontiersin.org

Optimize Drug Delivery: Evaluate different formulations or routes of administration to maximize drug concentration at the site of action while minimizing systemic exposure.

These imaging studies provide invaluable data on the spatial and temporal dynamics of a drug candidate in vivo, complementing traditional pharmacokinetic analysis. nih.gov

Methodological Considerations in Research Utilizing Emedastine 13c,d3 Fumarate

Reproducibility and Rigor in Preclinical Research

Reproducibility is a cornerstone of scientific discovery, and the use of SIL internal standards is a key strategy for achieving it in quantitative bioanalysis. youtube.comnih.gov By incorporating a known amount of the labeled standard into each sample at an early stage, researchers can effectively correct for procedural variability, from sample preparation to final analysis. skyline.ms This practice minimizes errors arising from ion suppression in mass spectrometry, inconsistent sample recovery, or pipetting inaccuracies, leading to more reliable and reproducible data. amerigoscientific.comwaters.com

A robust experimental design is critical for generating valid and interpretable results. scribbr.com This process begins with clearly defined research questions and testable hypotheses. scribbr.com In studies involving Emedastine-13C,d3 (fumarate), this would entail planning the quantitative analysis to ensure that it can robustly detect true effects. nih.gov

Key components of a robust design include:

Hypothesis Specification : Every research prediction should be framed as a null hypothesis (predicting no effect or relationship) and an alternative hypothesis (stating the research prediction). scribbr.com

Variable Operationalization : Researchers must decide precisely how variables will be measured. scribbr.com This includes determining the levels of measurement (categorical, quantitative) which dictates the appropriate statistical tests. scribbr.com

Control Groups and Blanks : The inclusion of appropriate controls, such as solvent blanks and quality control samples, is essential for monitoring the analytical process and ensuring the data's integrity. nih.gov

Quantitative data analysis involves the use of statistical methods to investigate trends, patterns, and relationships within numerical data. scribbr.com The analysis of data from studies using Emedastine-13C,d3 (fumarate) as an internal standard falls into two main categories: descriptive and inferential statistics. ref-n-write.comgradcoach.com

Descriptive Statistics : This branch of statistics summarizes the basic features of the data. wsu.edu Common methods include calculating measures of central tendency (mean, median) and dispersion (standard deviation, range). intrac.org These statistics provide a clear summary of the quantitative results, for instance, the concentrations of emedastine (B1214569) measured across different samples. ref-n-write.comintrac.org

Preparation and Handling of Isotope-Labeled Standards for Research

Proper preparation and handling of isotope-labeled standards like Emedastine-13C,d3 (fumarate) are crucial for ensuring the accuracy of quantitative assays. caymanchem.comepa.gov Since these standards are used to create calibration curves and are added in precise amounts to experimental samples, any errors in their preparation directly impact the final results. amerigoscientific.com

Emedastine-13C,d3 (fumarate) is supplied as a solid and must be dissolved in an appropriate solvent to create a stock solution for analytical use. caymanchem.com

Solvent Selection : The choice of solvent is critical and depends on the compound's solubility and the requirements of the analytical method, such as liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net Emedastine-13C,d3 (fumarate) is soluble in several organic solvents. caymanchem.com

Table 1: Solvent Solubility for Emedastine-13C,d3 (Fumarate)

Solvent Solubility Notes
Methanol (B129727) Soluble A common solvent for creating stock solutions for LC-MS applications. caymanchem.com
Dimethyl Sulfoxide (DMSO) Soluble Often used for preparing concentrated stock solutions that are later diluted. caymanchem.cominvivochem.com

This table is based on available product information. caymanchem.cominvivochem.com Researchers should always consult literature and perform their own solubility tests for specific applications.

Solution Preparation : The preparation of a standard solution from a solid involves several precise steps:

Mass Calculation : Determine the mass of the solid needed to achieve the desired concentration and final volume. The formula Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol) is used for this calculation. labmanager.com

Weighing : Accurately weigh the required amount of the solid compound using an analytical balance. chemicals.co.uk

Dissolving : Dissolve the weighed solid in a smaller volume of the selected, high-purity solvent within a volumetric flask. chemicals.co.uk It is recommended to purge the solvent with an inert gas. caymanchem.com

Diluting to Volume : Once the solid is fully dissolved, add the solvent to reach the final desired volume marked on the volumetric flask. chemicals.co.uk Ensure the solution is thoroughly mixed to avoid concentration gradients. labmanager.com

For high precision, the deuterated standard can be quantified against a more precisely weighed unlabeled standard by creating a standard curve of the peak intensity ratios. caymanchem.com

The stability of isotope-labeled standards is critical for maintaining their integrity and ensuring the accuracy of long-term studies. tlcstandards.com Improper storage can lead to degradation of the compound, which would compromise the quantification.

Emedastine-13C,d3 (fumarate) should be stored at specific temperatures to ensure its long-term stability. caymanchem.comnetascientific.com While the solid form is stable for several years under appropriate conditions, solutions are generally less stable and require colder storage temperatures. caymanchem.cominvivochem.com

Table 2: Storage and Stability of Emedastine-13C,d3 (Fumarate)

Form Storage Temperature Stability Period
Solid (Powder) -20°C ≥ 4 years caymanchem.comnetascientific.com
Solid (Powder) 4°C 2 years invivochem.com
In Solvent -80°C 6 months invivochem.com

This table compiles data from multiple suppliers. caymanchem.cominvivochem.comnetascientific.com It is recommended to follow the specific storage instructions provided on the product's certificate of analysis.

For shipping, the compound is stable at room temperature for short durations. invivochem.com Stock solutions should be aliquoted into smaller volumes for routine use to avoid repeated freeze-thaw cycles, which can degrade the compound. invivochem.com

Q & A

Q. What are the critical considerations for synthesizing Emedastine-13C,d3 (fumarate) with isotopic purity?

Isotopic labeling requires precise control over reaction conditions to minimize isotopic dilution. Use high-purity 13C and deuterated precursors, and validate synthesis steps via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic incorporation (≥98% purity). Monitor reaction intermediates for unintended hydrogen/deuterium exchange, especially in protic solvents . Post-synthesis, employ reversed-phase HPLC with tandem MS to verify isotopic integrity and fumarate counterion stoichiometry .

Q. How can researchers validate the selective binding affinity of Emedastine-13C,d3 (fumarate) to histamine H1 receptors?

Perform competitive radioligand binding assays using cell membranes expressing recombinant H1 receptors. Use tritiated pyrilamine as a reference ligand. Calculate Ki values via nonlinear regression analysis (e.g., GraphPad Prism) and compare with unlabeled emedastine to confirm isotopic labeling does not alter binding kinetics. Include positive (e.g., cetirizine) and negative (e.g., H2/H3 receptor ligands) controls to ensure specificity .

Q. What safety protocols are essential for handling Emedastine-13C,d3 (fumarate) in laboratory settings?

Follow GHS hazard guidelines: Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers at -20°C under inert gas to prevent degradation. Dispose of waste via certified hazardous waste facilities. In case of accidental ingestion, administer activated charcoal and seek medical supervision for 48 hours due to delayed toxicity risks .

Advanced Research Questions

Q. How does isotopic labeling (13C, d3) affect the pharmacokinetic profile of Emedastine-13C,d3 (fumarate) in preclinical models?

Conduct comparative pharmacokinetic studies in rodents using LC-MS/MS. Administer equimolar doses of labeled and unlabeled emedastine. Monitor plasma/tissue concentrations over time to assess isotopic effects on absorption, distribution, and clearance. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Note that deuterium labeling may prolong metabolic stability via the kinetic isotope effect, requiring adjustments in dosing intervals .

Q. What methodological challenges arise when quantifying Emedastine-13C,d3 (fumarate) in complex biological matrices?

Matrix effects (e.g., ion suppression in LC-MS) can compromise sensitivity. Mitigate this by using isotope dilution mass spectrometry (IDMS) with a 13C-labeled internal standard. Optimize sample preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Validate assays per ICH M10 guidelines, ensuring linearity (R² >0.99), precision (CV <15%), and accuracy (85–115%) across the quantitation range .

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

Discrepancies may stem from protein binding, tissue penetration, or metabolite interference. Design experiments to:

  • Measure free vs. total drug concentrations in plasma using equilibrium dialysis.
  • Perform ex vivo receptor occupancy assays in target tissues (e.g., brain, lung).
  • Analyze metabolites via high-resolution MS to identify active/inactive derivatives. Use Bayesian hierarchical modeling to integrate in vitro Ki values with in vivo pharmacokinetic-pharmacodynamic (PK-PD) data .

Q. What strategies optimize the use of hyperpolarized NMR for studying Emedastine-13C,d3 (fumarate) dynamics?

Apply dynamic nuclear polarization (DNP) to enhance 13C signal-to-noise ratios >10,000-fold. Dissolve hyperpolarized samples in deuterated solvents (e.g., D2O) to minimize signal quenching. Acquire time-resolved NMR spectra post-injection to track real-time metabolic pathways. Pair with computational models (e.g., COPASI) to simulate isotopic tracer distribution in metabolic networks .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize variability in histamine receptor antagonism assays?

  • Use a randomized block design to control for inter-animal variability.
  • Include at least six dose levels spanning EC10–EC90.
  • Normalize responses to baseline histamine-induced contractions (e.g., in guinea pig ileum models).
  • Apply the Hill equation to fit sigmoidal curves and calculate EC50 values. Report 95% confidence intervals and use ANOVA with Tukey’s post hoc test for group comparisons .

Q. What statistical methods are appropriate for analyzing long-term stability data of Emedastine-13C,d3 (fumarate)?

Perform accelerated stability studies under ICH Q1A conditions (40°C/75% RH). Use linear regression to model degradation kinetics (e.g., Arrhenius plot for temperature dependence). Apply Weibull analysis to predict shelf life, ensuring residuals meet normality assumptions (Shapiro-Wilk test). Report degradation products via LC-HRMS and assess toxicological relevance .

Q. How can researchers validate the absence of isotopic cross-talk in multiplexed tracer studies using Emedastine-13C,d3?

Co-administer with other 13C- or deuterium-labeled compounds and analyze via high-resolution MS. Use selective reaction monitoring (SRM) transitions unique to each tracer. Confirm no overlap in mass transitions or chromatographic retention times. Perform spike-and-recovery experiments in biological matrices to quantify cross-talk (<5% acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.